1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea is a complex organic compound primarily studied for its role as a gonadotropin-releasing hormone receptor antagonist. This compound is part of a broader class of pharmaceuticals aimed at managing hormone-responsive conditions, particularly in reproductive health.
The compound has been referenced in various scientific studies and patent applications, highlighting its synthesis and potential applications in clinical settings. Notably, it is related to the drug Relugolix, which is under clinical evaluation for its therapeutic effects in conditions like prostate cancer and uterine fibroids .
This compound is classified as a small molecule pharmaceutical agent with specific activity against gonadotropin-releasing hormone receptors. It contains multiple functional groups that contribute to its biological activity and pharmacokinetic properties.
The synthesis of 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea involves several key steps:
The synthesis may employ various techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yields and reduce reaction times. Analytical methods like high-performance liquid chromatography are often used to monitor the progress of the synthesis and purify the final product.
The molecular structure of 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea can be depicted as follows:
This structure features multiple aromatic rings and heterocycles that contribute to its pharmacological properties.
The compound has a molecular weight of approximately 471.52 g/mol. Its structural complexity includes various substituents that influence its solubility and biological activity.
1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea undergoes several chemical reactions relevant to its synthesis and degradation:
Reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.
As a gonadotropin-releasing hormone receptor antagonist, 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea functions by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
Studies have shown that this compound effectively reduces plasma luteinizing hormone levels in animal models when administered orally at doses around 3 mg/kg for extended periods . This mechanism underpins its potential therapeutic applications in managing hormone-sensitive conditions.
1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea has significant potential in scientific research and clinical applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5